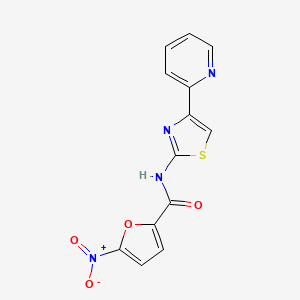
5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide” is a derivative of thiazole . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of this compound has been described in several studies . The yield of the synthesis process varies, but it has been reported to be as high as 94% . The synthesis process involves several steps, including reactions with various reagents and purification processes .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as FT-IR, 1H NMR, and 13C NMR . These analyses provide detailed information about the chemical shifts of the protons and carbon atoms in the molecule, which can be used to infer the structure of the compound .Chemical Reactions Analysis
Thiazoles, the parent compounds of “this compound”, are known to undergo various chemical reactions . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
The compound is an orange-red solid with a melting point of 72-74°C . The FT-IR spectrum shows peaks at 1335, 1593, 1531, 1331, 1505 cm-1 . The 1H NMR and 13C NMR spectra provide information about the chemical shifts of the protons and carbon atoms in the molecule .Applications De Recherche Scientifique
Synthesis and Transformations
Research on the synthesis and transformations of compounds structurally related to "5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide" has been extensive. El’chaninov, Aleksandrov, and Stepanov (2018) developed a synthesis route for 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole, starting from N-methylation of 5-nitro-1H-indazole and including several steps like reduction, condensation, and oxidation. This study showcases the compound's potential for creating heterocyclic structures with potential biological activities (El’chaninov, Aleksandrov, & Stepanov, 2018).
Analytical and Spectral Studies
Patel (2020) conducted analytical and spectral studies on organic ligands containing the furan ring, highlighting the synthesis, characterization, and chelating properties of these ligands. The study aimed to explore the antimicrobial activities of these compounds, suggesting the broader applicability of furan-containing compounds in developing antimicrobial agents (Patel, 2020).
Electrophilic Substitution Reactions
Aleksandrov, El’chaninov, and Zablotskii (2019) investigated the electrophilic substitution reactions of a synthesized compound through condensation and treatment processes leading to the formation of 2-(fur-2-yl)thiazolo[4,5-f]quinoline. This study provides insight into the compound's reactivity, contributing to the understanding of its potential for further chemical transformations (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Antibacterial Activity
Hassan et al. (2020) designed and synthesized nitrofurantoin® analogues, incorporating furan and pyrazole scaffolds, to evaluate their antibacterial properties against Gram-positive and Gram-negative bacteria. This research underscores the potential of furan-containing compounds as templates for antibacterial drug development (Hassan et al., 2020).
Fundamental Chemical Properties
Esseffar et al. (2002) analyzed the gas-phase basicity of pyrrole, furan, and their nitro derivatives, providing fundamental insights into the chemical properties of nitrofuran compounds. Understanding these properties is crucial for the development of novel compounds with specific chemical behaviors (Esseffar et al., 2002).
Mécanisme D'action
While the specific mechanism of action of “5-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)furan-2-carboxamide” is not mentioned in the retrieved papers, thiazole derivatives are known to exhibit a wide range of biological activities . They are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), and Tiazofurin (antineoplastic drug) .
Orientations Futures
Thiazoles and their derivatives have shown promising biological activities, suggesting potential for future research and development . Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a potential area of future research .
Propriétés
IUPAC Name |
5-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O4S/c18-12(10-4-5-11(21-10)17(19)20)16-13-15-9(7-22-13)8-3-1-2-6-14-8/h1-7H,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFTUXQMPOLTIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

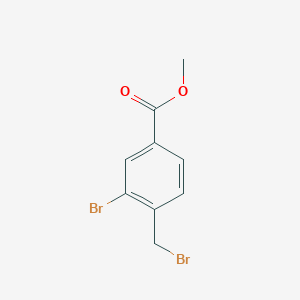
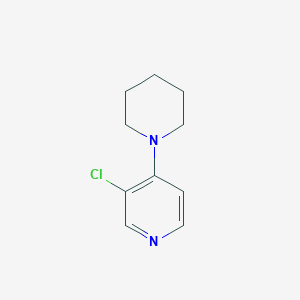
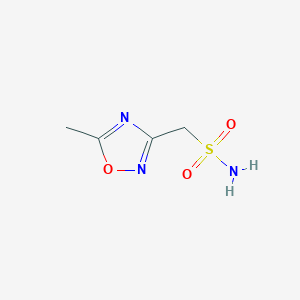
![4-phenyl-5-[3-(pyrrolidine-1-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2764403.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-[(3,5-dimethoxyphenyl)methoxy]pyran-4-one](/img/structure/B2764404.png)
![(4-ethoxyphenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2764407.png)
![N-cyclopentyl-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2764409.png)
![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)
![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)
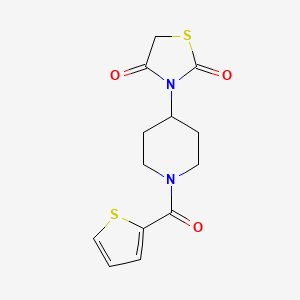
![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2764418.png)
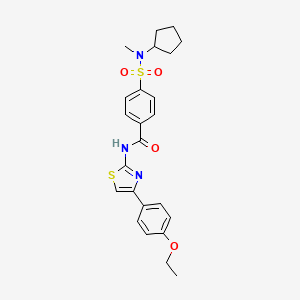
![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)